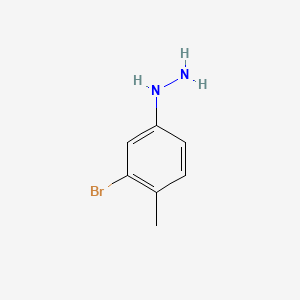

(3-bromo-4-methylphenyl)hydrazine

Description

Significance of Substituted Hydrazine (B178648) Derivatives in Synthetic Chemistry

Substituted hydrazine derivatives are of paramount importance in modern organic synthesis. psu.edursc.orgresearchgate.net They are indispensable reagents for the construction of various nitrogen-containing heterocyclic systems, which are core structures in many pharmaceuticals, agrochemicals, and natural products. clockss.orgalfa-chemistry.comtcichemicals.com One of the most classic and widely used applications of arylhydrazines is the Fischer indole (B1671886) synthesis, a powerful method for preparing indole rings that has been a mainstay in organic chemistry for over a century. alfa-chemistry.combyjus.comtestbook.com

Beyond indoles, substituted hydrazines are crucial for synthesizing a variety of other heterocyclic compounds, including pyrazoles and their derivatives. clockss.orgmdpi.comscirp.org The reaction of hydrazines with 1,3-dicarbonyl compounds is a fundamental and efficient route to pyrazole (B372694) rings. clockss.orgmdpi.com The versatility of hydrazine derivatives stems from the reactivity of the hydrazine moiety, which can participate in condensation reactions, cyclizations, and rearrangements, enabling the assembly of complex molecular architectures. clockss.orgnih.gov The substituents on the aryl ring of arylhydrazines play a critical role in modulating the reactivity of the molecule and influencing the properties of the final products, making substituted hydrazines like (3-bromo-4-methylphenyl)hydrazine particularly valuable tools for synthetic chemists. psu.eduresearchgate.net

Overview of the Strategic Role of this compound as a Key Synthetic Precursor

This compound serves as a pivotal intermediate and building block in the synthesis of diverse organic compounds. cymitquimica.com Its strategic importance lies in the specific arrangement of its functional groups: the reactive hydrazine group, the directing methyl group, and the versatile bromine atom on the phenyl ring. This combination allows for a multi-pronged synthetic utility.

Primarily, it is a key reactant in the synthesis of heterocyclic compounds, especially pyrazole derivatives. scirp.org For instance, it reacts with dicarbonyl compounds to form substituted pyrazoles, which are scaffolds of significant interest in medicinal chemistry due to their wide range of biological activities, including antitumor and antimicrobial properties. scirp.org The presence of the bromine atom provides a handle for further functionalization through various cross-coupling reactions, allowing for the introduction of additional complexity and diversity into the target molecules.

The compound, often used as its more stable hydrochloride salt, is a classic reagent for the Fischer indole synthesis, leading to the formation of bromo- and methyl-substituted indoles. alfa-chemistry.combyjus.com These substituted indoles are important structural motifs in many biologically active compounds.

Scope and Objectives of Contemporary Research on this compound

Current research involving this compound is largely driven by the pursuit of novel molecules with specific biological functions. The primary objective is to utilize this precursor to synthesize new heterocyclic derivatives and evaluate their potential as therapeutic agents. smolecule.comnih.gov

A significant area of investigation is the synthesis of novel pyrazole compounds. Researchers are exploring the reactions of this compound with various functionalized reagents to create libraries of pyrazole derivatives for screening against biological targets, such as cancer cell lines. scirp.org For example, diethyl 5-amino-1-(3-bromo-4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate was synthesized and evaluated for its cytotoxic activity. scirp.org

Furthermore, research extends to the development of efficient and high-throughput synthesis methodologies for hydrazine derivatives to accelerate the drug discovery process. nebraska.edu The synthesis of complex diacylhydrazine derivatives containing related bromo-pyrazole scaffolds has also been a focus, with studies showing these compounds can exhibit significant insecticidal activity. nih.gov The overarching goal is to leverage the unique chemical properties of this compound to construct novel molecular frameworks that can address challenges in medicine and agriculture.

Compound Data

Below are tables detailing the properties and identifiers for the key chemical compounds mentioned in this article.

Table 1: Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound hydrochloride |

| CAS Number | 90084-69-8 cymitquimica.com | 112627-04-0 bldpharm.comapolloscientific.co.ukbldpharm.com |

| Molecular Formula | C₇H₉BrN₂ cymitquimica.com | C₇H₁₀BrClN₂ bldpharm.combldpharm.com |

| Molecular Weight | 201.06 g/mol cymitquimica.com | 237.52 g/mol bldpharm.com |

| Synonyms | - | - |

| Primary Use | Synthetic Reagent cymitquimica.com | Synthetic Reagent bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-4-methylphenyl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5-2-3-6(10-9)4-7(5)8/h2-4,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTMWTPENRTGJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NN)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 4 Methylphenyl Hydrazine

Classical Approaches to Arylhydrazine Formation and Adaptations for (3-Bromo-4-methylphenyl)hydrazine

Traditional methods for synthesizing arylhydrazines have been well-established for many years and often serve as the foundation for more contemporary adaptations. These approaches typically involve the transformation of an amino group on an aromatic ring into a hydrazine (B178648) moiety.

Diazotization and Subsequent Reduction Pathways for Arylamines

A cornerstone of classical arylhydrazine synthesis is the diazotization of a primary arylamine, followed by a reduction step. lkouniv.ac.inlibretexts.org This two-step process, when applied to the synthesis of this compound, would commence with 3-bromo-4-methylaniline (B27599) as the starting material.

The initial step is the diazotization of 3-bromo-4-methylaniline. This reaction is typically carried out in a cold aqueous acidic solution (usually with hydrochloric or sulfuric acid) by the portion-wise addition of sodium nitrite (B80452) (NaNO2). libretexts.org The low temperature (0-5 °C) is crucial to prevent the premature decomposition of the resulting diazonium salt. libretexts.org The reaction of the acid with sodium nitrite generates nitrous acid (HNO2) in situ, which then reacts with the primary amino group to form the corresponding arenediazonium salt, in this case, 3-bromo-4-methylbenzenediazonium chloride. libretexts.org The general mechanism involves the formation of a nitrosonium ion (NO+) which acts as an electrophile and attacks the nitrogen of the amine. lkouniv.ac.in

Following the formation of the diazonium salt, the next step is its reduction to the desired hydrazine. A variety of reducing agents can be employed for this transformation. lkouniv.ac.in Common choices include sodium sulfite, stannous chloride (SnCl2) in concentrated hydrochloric acid, or sodium bisulfite. The use of sodium bisulfite is a prevalent practice; however, it can lead to the formation of sulfate (B86663) byproducts, which may require additional effluent treatment.

An alternative reduction method involves the use of hypophosphorous acid (H3PO2) in the presence of copper(I) salts, which is believed to proceed through a free radical mechanism. lkouniv.ac.inmasterorganicchemistry.com Another approach is catalytic hydrogenation, although care must be taken as some catalysts can lead to the cleavage of the N-N bond, resulting in the formation of the corresponding aniline (B41778) and ammonia (B1221849). google.com

A schematic representation of this classical pathway is shown below:

3-bromo-4-methylaniline → [Diazotization with NaNO₂/HCl] → 3-bromo-4-methylbenzenediazonium chloride → [Reduction] → this compoundThis method's versatility lies in the wide availability of substituted anilines and the relatively straightforward reaction conditions. However, the instability of diazonium salts, which can be explosive when isolated in a dry state, necessitates their immediate use in subsequent reactions. lkouniv.ac.in

Reductive Amination Strategies for Hydrazine Synthesis

Reductive amination offers an alternative pathway for the formation of C-N bonds and can be adapted for hydrazine synthesis. researchgate.net In principle, this approach involves the reaction of a carbonyl compound with a hydrazine derivative, followed by the reduction of the resulting hydrazone intermediate. nih.gov

For the synthesis of this compound, a theoretical adaptation could involve the reductive amination of a suitable carbonyl precursor. However, direct reductive amination of a ketone or aldehyde with hydrazine to form a substituted arylhydrazine is not a common or straightforward strategy. More typically, reductive amination is employed to produce N-alkylhydrazines from carbonyls and hydrazines. nih.gov

Recent advancements have explored the use of catalysts to facilitate reductive amination using hydrazine hydrate (B1144303) as both the nitrogen and hydrogen source. For instance, a nickel-catalyzed reductive amination of aldehydes and ketones has been reported to produce primary amines, highlighting the potential of hydrazine as a versatile reagent in C-N bond formation. rsc.org While not directly applied to the synthesis of this compound, these developments suggest potential future avenues for more direct synthetic routes.

A more relevant application of reductive hydrazination involves the reaction of ketones or aldehydes with phenylhydrazines to produce 1,1-disubstituted hydrazines, a process that has been achieved using trichlorosilane (B8805176) and a Lewis base promoter. acs.orgorganic-chemistry.org

Modern and Green Chemistry Protocols for this compound Production

Catalytic Hydrogenation and Transfer Hydrogenation Methods

Catalytic hydrogenation is a key technology in green chemistry, offering a cleaner alternative to traditional reduction methods that use stoichiometric metal reductants. In the context of arylhydrazine synthesis, catalytic hydrogenation can be applied to the reduction of aryldiazosulfonates. google.com This process avoids the formation of problematic sulfate byproducts associated with the use of sodium bisulfite. google.com The reaction is typically carried out using hydrogen gas in the presence of a transition metal catalyst, such as platinum or palladium on a carbon support. google.com

Transfer hydrogenation represents an even safer alternative to using gaseous hydrogen. This method utilizes a hydrogen donor molecule, such as formic acid, isopropanol, or hydrazine itself, in the presence of a suitable catalyst. Ruthenium complexes have shown promise in catalyzing the acceptorless dehydrogenative coupling of diols with arylhydrazines, demonstrating the potential of transfer hydrogenation in reactions involving hydrazine derivatives. organic-chemistry.org While direct synthesis of this compound via transfer hydrogenation of a corresponding precursor is not widely reported, the principles of this methodology could be adapted.

It is important to note that the catalytic hydrogenation of hydrazino compounds can sometimes lead to N-N bond cleavage, resulting in the formation of the corresponding amine. tandfonline.com The choice of catalyst and reaction conditions is therefore critical to ensure the desired hydrazine product is obtained selectively.

Microwave-Assisted and Flow Chemistry Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.org The application of microwave irradiation has been successful in the synthesis of various heterocyclic compounds derived from arylhydrazines. researchgate.netbeilstein-journals.orgyoutube.commdpi.com For instance, the condensation of arylhydrazines with carbonyl compounds to form hydrazones, a key step in many heterocycle syntheses, can be significantly expedited under microwave conditions. researchgate.net While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented, the general success of this technology in related transformations suggests its potential applicability.

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. mit.edu The synthesis of arylhydrazines has been successfully demonstrated in a continuous flow setting. rsc.orgrsc.orgresearchgate.netthieme-connect.com One notable example is the palladium-catalyzed cross-coupling of aryl chlorides with hydrazine in a continuous flow reactor, which mitigates the hazards associated with using hydrazine in the presence of transition metals. mit.edu Another innovative approach utilizes a nickel/photoredox-catalyzed C-N coupling of aryl halides with tert-butyl carbazate (B1233558) in a continuous-flow photochemical reactor. rsc.orgrsc.orgthieme-connect.com This method offers high selectivity and short residence times. rsc.orgrsc.org Adapting such a flow protocol for the reaction of 1,3-dibromo-4-methylbenzene or 3-bromo-1-chloro-4-methylbenzene with a hydrazine source could provide a modern and efficient route to this compound.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is a critical aspect of any synthetic methodology, aiming to maximize the yield of the desired product while minimizing the formation of impurities. This can be achieved through systematic variation of parameters such as temperature, reaction time, solvent, catalyst, and reagent stoichiometry. acs.org

Design of Experiments (DoE) is a powerful statistical tool that can be employed to efficiently explore the effects of multiple variables on a reaction outcome. acs.org For instance, in the development of a synthetic protocol, DoE can help identify the optimal temperature, catalyst loading, and reagent concentrations to achieve the highest yield and selectivity.

In the context of synthesizing this compound, optimization would be crucial in each of the discussed methodologies. For the classical diazotization and reduction pathway, optimizing the temperature and the rate of addition of sodium nitrite is essential to prevent side reactions. lkouniv.ac.in In catalytic methods, screening different catalysts and ligands, as well as optimizing the reaction temperature and pressure, can significantly impact the efficiency and selectivity of the transformation. organic-chemistry.orgrasayanjournal.co.in For microwave-assisted syntheses, the optimization of power, temperature, and reaction time is key to achieving the desired outcome. organic-chemistry.org Similarly, in flow chemistry, the optimization of flow rate, residence time, temperature, and reagent concentration is critical for maximizing throughput and yield. rsc.orgrsc.org

Purification and Isolation Techniques for High-Purity this compound

The isolation and purification of this compound are critical steps to obtain a product of high purity, suitable for its intended applications in further chemical syntheses. The crude product obtained from the synthesis is often in the form of its hydrochloride salt, which is then subjected to one or more purification techniques.

Recrystallization is the most frequently employed method for the purification of this compound hydrochloride. This technique relies on the principle of differential solubility of the compound and impurities in a given solvent system at varying temperatures. A common solvent mixture used for this purpose is ethanol (B145695) and water, often in a 3:1 volume ratio. The crude product is dissolved in the hot solvent mixture, and upon cooling, the purified this compound hydrochloride crystallizes out, leaving the more soluble impurities in the solution. The resulting crystals are then collected by filtration. The process may be repeated to achieve higher purity.

Prior to recrystallization, a washing step is often performed. The crude product is washed with cold water (typically 2–5°C) to remove any inorganic salts that may be present from the synthetic steps.

Chromatographic techniques are also valuable for the purification of substituted phenylhydrazines and can be applied to obtain high-purity this compound. Thin-layer chromatography (TLC) is a useful analytical tool to monitor the progress of the reaction and to assess the purity of the product. For preparative purification, column chromatography using silica (B1680970) gel as the stationary phase is a viable option. rsc.orgchemicalbook.com The choice of eluent (mobile phase) is crucial and is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate, with the ratio adjusted to achieve optimal separation. High-performance liquid chromatography (HPLC) with a C18 column is often used for the final purity assessment of the compound.

The table below outlines the key purification techniques and their relevant parameters.

| Technique | Parameters/Solvent System | Purity Achieved | Reference |

| Washing | Cold Water (2-5°C) | Removal of inorganic salts | |

| Recrystallization | Ethanol/Water (3:1 v/v) | >95% | |

| Column Chromatography | Silica Gel; Ethyl acetate/Hexane | High Purity | chemicalbook.com |

| Purity Analysis (HPLC) | C18 column; UV detection at 254 nm | Quantitative assessment |

Reactivity and Reaction Mechanisms of 3 Bromo 4 Methylphenyl Hydrazine

Nucleophilicity of the Hydrazine (B178648) Moiety and Its Modulation by Aromatic Substitution

The hydrazine group (-NH-NH₂) is a potent nucleophile due to the presence of lone pairs of electrons on the two adjacent nitrogen atoms. This arrangement leads to a phenomenon known as the "alpha-effect," where the nucleophilicity of the terminal nitrogen is enhanced beyond what would be expected based on its basicity alone. This effect is attributed to the interaction between the lone pairs on the adjacent nitrogen atoms, which raises the energy of the highest occupied molecular orbital (HOMO) and makes the electrons more available for donation to an electrophile. nih.gov Phenylhydrazines are recognized as effective electron transfer agents precisely because of this alpha-effect. nih.gov

Role of Bromo- and Methyl Substituents on Phenyl Ring Reactivity and Selectivity

The specific substituents on the phenyl ring of (3-bromo-4-methylphenyl)hydrazine, a bromo group at the meta-position and a methyl group at the para-position relative to the hydrazine moiety, play a critical role in determining the compound's reactivity and the selectivity of its reactions. Their influence is twofold, arising from both electronic and steric effects.

The electronic nature of the bromo and methyl groups has opposing effects on the electron density of the phenylhydrazine (B124118) system.

Methyl Group: The methyl group is an electron-donating group through two mechanisms: the inductive effect (+I) and hyperconjugation. Both effects push electron density into the aromatic ring, thereby increasing the electron density at the ortho and para positions. This activating effect enhances the nucleophilicity of the hydrazine moiety.

The net electronic influence on the hydrazine group in this compound is a balance of these competing factors. The electron-donating methyl group at the para-position increases the electron density on the hydrazine nitrogen to which the ring is attached (N-1), which in turn enhances the nucleophilicity of the terminal nitrogen (N-2). The electron-withdrawing bromo group at the meta-position partially counteracts this effect.

| Substituent | Position (relative to Hydrazine) | Inductive Effect | Resonance Effect | Overall Effect on Hydrazine Nucleophilicity |

|---|---|---|---|---|

| Bromo (-Br) | 3 (meta) | -I (Electron-withdrawing) | +R (Electron-donating) | Decreasing |

| Methyl (-CH₃) | 4 (para) | +I (Electron-donating) | Hyperconjugation (Electron-donating) | Increasing |

Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction. In this compound, the substituents can influence the accessibility of the reactive sites.

The methyl group is ortho to one of the ring carbons adjacent to the hydrazine attachment point and para to the hydrazine group itself. Its position can sterically hinder the approach of reactants to the adjacent ring position in electrophilic aromatic substitution reactions.

In reactions involving the hydrazine group, such as condensation with bulky ketones, the steric environment created by the ring and its substituents can affect the rate of reaction. However, in many nucleophilic addition reactions, steric hindrance at the electrophile (the carbonyl compound) is often the more dominant factor. libretexts.org

| Substituent | Position | Potential Steric Impact |

|---|---|---|

| Methyl (-CH₃) | 4 (para) | Can hinder reactions at the adjacent C-5 position of the ring. Minimal direct hindrance to the hydrazine moiety. |

| Bromo (-Br) | 3 (meta) | Contributes to overall molecular bulk but offers minimal direct steric hindrance to the hydrazine group. |

Mechanistic Investigations of Condensation Reactions with Carbonyl Compounds

A hallmark reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. This reaction is a classic example of nucleophilic addition-elimination.

The formation of a hydrazone from this compound and a carbonyl compound proceeds through a well-established two-step mechanism. nih.gov

Nucleophilic Addition: The reaction begins with the nucleophilic attack of the terminal, more basic nitrogen atom of the hydrazine on the electrophilic carbonyl carbon. This attack breaks the C=O pi bond, and the electrons move to the oxygen atom. This step results in the formation of a tetrahedral intermediate known as a carbinolhydrazine or hemiaminal.

The condensation reaction to form hydrazones is almost always catalyzed by the addition of a small amount of acid. khanacademy.org While the reaction can proceed at neutral pH, the rate is often slow.

Role of Acid Catalysis: The acid catalyst protonates the oxygen atom of the carbonyl group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic hydrazine. The catalyst also facilitates the dehydration step by protonating the hydroxyl group of the carbinolhydrazine intermediate, converting it into a better leaving group (water). nih.gov However, if the pH is too low, the hydrazine nucleophile itself can be protonated, rendering it non-nucleophilic and slowing or stopping the reaction. nih.gov Therefore, the reaction is typically carried out in a mildly acidic buffer.

Nucleophilic Catalysis: In addition to acid catalysis, certain nucleophilic catalysts, such as aniline (B41778) and its derivatives, can accelerate hydrazone formation. rsc.orgresearchgate.net These catalysts operate by first forming a more reactive Schiff base (imine) intermediate with the carbonyl compound, which is then readily displaced by the hydrazine to form the final hydrazone product. This type of catalysis can enhance reaction rates by one to two orders of magnitude. nih.gov

| Catalyst Type | Mechanism of Action | Optimal Conditions | Reference Example |

|---|---|---|---|

| Acid (e.g., H₂SO₄, Acetic Acid) | Protonates carbonyl oxygen, increasing electrophilicity. Protonates hydroxyl of intermediate, facilitating dehydration. | Mildly acidic pH (e.g., pH 3-7) | General acid catalysis for hydrazone/oxime formation. nih.gov |

| Nucleophilic (e.g., Aniline) | Forms a highly reactive imine intermediate which is then displaced by the hydrazine. | Neutral to slightly acidic pH (e.g., pH 7.4) | Aniline-catalyzed bioconjugations. rsc.org |

Oxidative Transformations Involving this compound

The oxidation of arylhydrazines is a fundamental transformation that can lead to a variety of products, depending on the oxidant and reaction conditions. For this compound, oxidative processes are expected to initiate at the hydrazine moiety.

One of the primary oxidative transformations of arylhydrazines is their conversion to diazonium salts. This typically involves reaction with nitrous acid, generated in situ from sodium nitrite (B80452) and a strong acid. The resulting (3-bromo-4-methylphenyl)diazonium salt is a versatile intermediate in organic synthesis, capable of undergoing a variety of nucleophilic substitution reactions where the diazonio group is replaced, allowing for the introduction of a wide range of functional groups onto the aromatic ring.

Furthermore, the oxidation of phenylhydrazines can generate radical species. The oxidation of phenylhydrazine itself has been shown to produce intermediates such as the phenylhydrazyl radical and phenyldiazene. In the case of this compound, one-electron oxidation would lead to the formation of the corresponding (3-bromo-4-methylphenyl)hydrazyl radical. This radical can then undergo further reactions.

The table below summarizes potential oxidative transformations of this compound based on known reactions of related arylhydrazines.

| Oxidizing Agent | Potential Product(s) | Reaction Type |

| Sodium Nitrite/Acid | (3-Bromo-4-methylphenyl)diazonium salt | Diazotization |

| Mild Oxidants (e.g., air, I₂) | (3-Bromo-4-methylphenyl)radical, Diaryl ethers | Radical Formation, Coupling |

| Strong Oxidants | Complex mixture of degradation products | Decomposition |

It is important to note that the presence of the bromo and methyl substituents will influence the rate and outcome of these oxidative reactions. The electron-withdrawing nature of the bromine atom can affect the electron density on the hydrazine moiety, while the electron-donating methyl group can influence the stability of any radical or cationic intermediates formed.

Exploration of Radical-Mediated Reactions

The generation of aryl radicals from arylhydrazines opens up a pathway for various radical-mediated reactions. For this compound, the formation of the (3-bromo-4-methylphenyl)radical is a key step in these processes.

One significant application of such radicals is in carbon-carbon bond formation. For instance, aryl radicals generated from arylhydrazines can be trapped by alkenes or other radical acceptors in radical addition reactions. These types of reactions are powerful tools for the construction of complex organic molecules.

Radical-mediated cyclization reactions are another important avenue. If the this compound were appropriately derivatized with a pendant unsaturated group, the initially formed aryl radical could undergo an intramolecular cyclization to form heterocyclic structures. The regioselectivity of such cyclizations would be influenced by the nature of the tether and the substitution pattern on the aromatic ring.

Furthermore, the (3-bromo-4-methylphenyl)radical can participate in atom transfer reactions. For example, in the presence of a suitable halogen source, the radical could abstract a halogen atom, leading to the formation of a dihalogenated aromatic compound.

The Japp-Klingemann reaction, while not strictly a radical-mediated reaction in its main pathway, involves the reaction of an aryl diazonium salt (derived from the corresponding hydrazine) with a β-keto acid or ester to form a hydrazone. wikipedia.orgresearchgate.netslideshare.netwikipedia.orgchemeurope.com This hydrazone can then be a precursor for the synthesis of indoles via the Fischer indole (B1671886) synthesis, a reaction that is believed to proceed through radical intermediates under certain conditions. Given that this compound can be converted to its diazonium salt, it is a potential substrate for the Japp-Klingemann reaction, opening a pathway to the synthesis of substituted indoles.

The study of radical-mediated reactions of hydrazine derivatives is an active area of research. nih.govnih.gov While specific studies on this compound are not extensively documented, the general principles of hydrazine reactivity provide a strong basis for predicting its behavior in such transformations. The interplay of the hydrazine functionality with the bromo and methyl substituents on the phenyl ring would be a key factor in determining the specific outcomes of these reactions.

Applications of 3 Bromo 4 Methylphenyl Hydrazine As a Versatile Synthetic Intermediate

Utilization in Fischer Indole (B1671886) Synthesis

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles from arylhydrazines and carbonyl compounds. organic-chemistry.orgnih.gov (3-Bromo-4-methylphenyl)hydrazine serves as a key precursor in this reaction, leading to the formation of substituted indoles that are important structural motifs in many biologically active compounds.

Regioselectivity in Substituted Indole Formation

The substitution pattern of the starting this compound plays a crucial role in directing the regioselectivity of the Fischer indole synthesis. The presence of the bromo and methyl groups on the phenyl ring influences the cyclization step, leading to the preferential formation of specific indole isomers. For instance, the reaction of this compound with a ketone or aldehyde will typically yield an indole with the bromo and methyl substituents at defined positions on the benzene (B151609) ring of the indole nucleus. The steric and electronic effects of these substituents guide the researchgate.netresearchgate.net-sigmatropic rearrangement that is central to the Fischer indole synthesis mechanism, thereby controlling the final substitution pattern of the indole product. researchgate.net

Mechanistic Considerations and Catalyst Selection in Indole Cyclization

The mechanism of the Fischer indole synthesis involves the acid-catalyzed condensation of the hydrazine (B178648) with a carbonyl compound to form a hydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement followed by elimination of ammonia (B1221849) to form the indole ring. nih.gov The choice of catalyst is critical for the success of this reaction. A variety of Brønsted and Lewis acids, such as hydrochloric acid, sulfuric acid, polyphosphoric acid, boron trifluoride, and zinc chloride, have been successfully employed to promote the cyclization. nih.gov In the context of this compound, the selection of an appropriate catalyst is essential to achieve high yields and minimize the formation of side products. The reaction conditions, including temperature and solvent, are also important parameters that need to be optimized for efficient indole synthesis.

Precursor for Pyrazole (B372694) and Pyridazinone Scaffold Construction

Beyond indole synthesis, this compound is a valuable precursor for the construction of other important heterocyclic scaffolds, namely pyrazoles and pyridazinones.

The synthesis of pyrazole derivatives often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or a related synthon. dergipark.org.trorganic-chemistry.org this compound can be reacted with various diketones to afford a range of substituted pyrazoles. dergipark.org.tr For example, the reaction of this compound with a β-ketoester can lead to the formation of pyrazolone (B3327878) derivatives, which are themselves versatile intermediates for further chemical transformations. A general strategy for preparing substituted 3-bromopyrazoles involves the condensation of crotonates with hydrazines, followed by halogenation and oxidation, offering good to excellent yields and regiocontrol. researchgate.net Another approach involves the 1,3-dipolar cycloaddition of N-aryl-C-ethoxycarbonyl nitrile imines with ethyl cyanoacetate (B8463686) to produce pyrazole-3,4-dicarboxylates. scirp.org

Pyridazinone scaffolds, which are six-membered heterocyclic rings containing two adjacent nitrogen atoms, can also be synthesized from this compound. The reaction of a γ-ketoacid with this compound is a common method for the preparation of dihydropyridazinones, which can be subsequently oxidized to the corresponding pyridazinones. nih.govpsu.edu For instance, the condensation of 4-(4-methylphenyl)-4-oxobutanoic acid with hydrazine hydrate (B1144303) is a key step in the synthesis of certain pyridazinone derivatives. chula.ac.th These pyridazinone cores can be further functionalized at various positions to generate libraries of compounds for biological screening. researchgate.netnih.gov

Involvement in C-N Bond Forming Reactions and Cross-Coupling Methodologies

The bromine atom present in this compound provides a handle for its participation in a variety of carbon-nitrogen (C-N) bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions. acs.orgmdpi.com These reactions are powerful tools for the construction of complex molecules and have revolutionized the field of organic synthesis. acs.org

The Suzuki-Miyaura coupling reaction, for example, can be employed to couple this compound or its derivatives with boronic acids to form new C-C bonds, while the Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling with amines. mdpi.comresearchgate.net These cross-coupling methodologies enable the introduction of a wide range of substituents onto the phenyl ring of the hydrazine, thereby providing access to a diverse array of functionalized molecules. The choice of ligand, base, and reaction conditions is crucial for the success of these transformations.

Synthesis of Advanced Organic Scaffolds and Ligands (excluding material properties and specific end-uses)

The versatility of this compound as a synthetic intermediate extends to the construction of more complex and advanced organic scaffolds and ligands. For instance, it can be incorporated into the synthesis of fused heterocyclic systems, where the pyrazole or pyridazinone ring is annulated to another ring system. chula.ac.th One example is the synthesis of pyrazolo[3,4-c]pyridazine derivatives. chula.ac.th

Furthermore, the hydrazine moiety can be used to link different molecular fragments, leading to the formation of larger and more complex structures. The ability to introduce various substituents onto the phenyl ring through cross-coupling reactions further enhances the utility of this compound in the design and synthesis of novel ligands for coordination chemistry and catalysis. For example, it has been used in the synthesis of 1,3,4-oxadiazole-indole hybrid molecules. researchgate.net

Integration into Multi-Component Reaction (MCR) Sequences

Multi-component reactions (MCRs) are powerful synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. bas.bgrug.nl this compound can be effectively integrated into MCR sequences to generate diverse heterocyclic libraries.

Theoretical and Computational Studies on 3 Bromo 4 Methylphenyl Hydrazine

Electronic Structure Elucidation using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. researchgate.netresearchgate.netimist.manih.gov This method calculates the electron density of a system to determine its energy and other properties. For substituted phenylhydrazines, DFT is employed to optimize the molecular geometry, providing a stable, low-energy three-dimensional structure. researchgate.netnih.gov These calculations are foundational for understanding the molecule's intrinsic properties and reactivity. Studies on related, more complex hydrazone derivatives often use the B3LYP hybrid functional, a popular and versatile DFT method, combined with basis sets like 6-311G(d,p) or LAV2P** to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.netnih.gov

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of electronic structure calculations that helps in predicting a molecule's reactivity. researchgate.netimist.manih.govbohrium.com This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.govbohrium.com A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.gov For hydrazine (B178648) derivatives, the HOMO is often localized on the hydrazine moiety and parts of the phenyl ring, while the LUMO can be distributed across the aromatic system. researchgate.netnih.gov This distribution dictates how the molecule interacts with other reagents.

Table 1: Illustrative Frontier Molecular Orbital (FMO) Parameters

This table provides representative data for a substituted hydrazine derivative, calculated using DFT, to illustrate the type of information gained from FMO analysis.

| Parameter | Energy (eV) | Description |

| EHOMO | -5.146 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |

| ELUMO | -1.559 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | 3.587 | Difference between LUMO and HOMO energies; an indicator of chemical reactivity. |

Note: Data presented is illustrative, based on a similar complex hydrazine derivative found in the literature, and not specific to (3-bromo-4-methylphenyl)hydrazine. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. researchgate.netnih.govbohrium.com It is invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack.

An MEP map uses a color scale to represent the electrostatic potential. Typically:

Red indicates regions of negative electrostatic potential, which are electron-rich and susceptible to attack by electrophiles. In phenylhydrazine (B124118) derivatives, these regions are often found around the nitrogen atoms of the hydrazine group. bohrium.comresearchgate.net

Blue indicates regions of positive electrostatic potential, which are electron-poor and susceptible to attack by nucleophiles. These are often located around the hydrogen atoms of the hydrazine's amine group. bohrium.comresearchgate.net

Green represents areas of neutral or near-zero potential.

By analyzing the MEP map of a molecule like this compound, chemists can predict its hydrogen bonding capabilities and the most likely points of interaction in a chemical reaction. researchgate.netresearchgate.net

Conformational Landscape Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are flexible and can exist in various spatial arrangements known as conformations. Conformational analysis involves mapping the potential energy surface of a molecule as a function of its rotatable bonds to identify the most stable conformers (energy minima). nih.gov For this compound, rotation around the C-N and N-N bonds would be of primary interest. Computational methods can scan these rotational angles to determine the energy barriers between different conformations. nih.gov

Molecular Dynamics (MD) simulations extend this analysis by modeling the atomic motions of the molecule over time. nih.gov By solving Newton's equations of motion for the system, MD simulations provide a picture of the molecule's dynamic behavior, including its vibrational modes and conformational flexibility at a given temperature. This information is crucial for understanding how the molecule behaves in a real-world environment, such as in solution.

Computational Modeling of Reaction Pathways and Transition States

This compound is a valuable intermediate in organic synthesis, often used to create heterocyclic compounds like pyrazoles and indoles through cyclization reactions. bohrium.comekb.eg Computational chemistry offers the ability to model the entire course of such chemical reactions, from reactants to products.

This modeling involves mapping the potential energy surface of the reacting system to identify the lowest energy path, known as the reaction coordinate. Along this path, key structures are located: reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point on the reaction pathway, representing the energy barrier that must be overcome for the reaction to proceed. acs.orgpurdue.edunih.gov

Energy Profiles and Reaction Kinetics

By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. acs.orgpurdue.edu This profile provides the activation energy (Ea) of the reaction, which is the energy difference between the reactants and the transition state. The activation energy is directly related to the reaction rate constant via the Arrhenius equation, allowing for the computational prediction of reaction kinetics. mdpi.com Theoretical studies on hydrazine reactions have been used to develop detailed kinetic models that describe their decomposition and combustion behavior. mdpi.com

Quantitative Structure-Reactivity Relationship (QSRR) Studies in Organic Transformations

Quantitative Structure-Reactivity Relationship (QSRR) studies are pivotal in understanding and predicting the reactivity of chemical compounds in various organic transformations. These studies establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their observed chemical reactivity. For this compound, while specific QSRR studies focusing solely on its organic transformations are not extensively documented in publicly available literature, the principles of QSRR can be applied by examining studies on analogous substituted phenylhydrazines.

Theoretical and computational methods, such as Density Functional Theory (DFT), are often employed to calculate various molecular descriptors that are used in QSRR models. These descriptors can include electronic parameters (such as HOMO and LUMO energies, dipole moment, and atomic charges), steric parameters (like molecular volume and surface area), and topological indices. For instance, the energy of the Highest Occupied Molecular Orbital (HOMO) is a critical descriptor for nucleophilicity; a higher HOMO energy generally corresponds to a greater tendency to donate electrons and thus higher reactivity in nucleophilic reactions. nih.gov

In organic transformations, such as the formation of hydrazones through condensation with carbonyl compounds or cyclization reactions to form heterocyclic systems, the rate and yield of the reaction are significantly influenced by the nature of the substituents on the phenylhydrazine. Studies on various substituted phenylhydrazines have shown that both electron-donating and electron-withdrawing groups can influence reactivity, sometimes in non-intuitive ways depending on the specific reaction mechanism and conditions. For example, in reactions with dimethyl carbonate under basic conditions, both electron-withdrawing and electron-donating para-substituents on phenylhydrazine were found to increase reactivity, although the underlying reasons differ. unive.it

To illustrate the application of QSRR principles to this compound, a hypothetical data set for a generic organic transformation (e.g., hydrazone formation) can be constructed. This table would correlate reactivity (e.g., reaction rate constant, k) with key molecular descriptors for a series of substituted phenylhydrazines, including the title compound.

Table 1: Representative Data for a QSRR Study of a Generic Organic Transformation of Substituted Phenylhydrazines

| Compound | Substituent (X) | Hammett Constant (σp) | HOMO Energy (eV) | Calculated Reaction Rate Constant, k (relative) |

|---|---|---|---|---|

| Phenylhydrazine | H | 0.00 | -5.25 | 1.00 |

| (4-Methylphenyl)hydrazine | 4-CH₃ | -0.17 | -5.15 | 1.50 |

| (4-Bromophenyl)hydrazine | 4-Br | 0.23 | -5.35 | 0.80 |

| (4-Nitrophenyl)hydrazine | 4-NO₂ | 0.78 | -5.80 | 0.50 |

| This compound | 3-Br, 4-CH₃ | N/A | -5.28 | 1.20 |

Note: The data in this table are illustrative and intended to represent the expected trends based on QSRR principles. The Hammett constant for the combined 3-bromo and 4-methyl substitution is not straightforwardly additive. The calculated reaction rate constants are hypothetical relative values.

The development of a robust QSRR model would involve the statistical analysis of such data to derive an equation of the form:

log(k) = c₀ + c₁σ + c₂E_HOMO + ...

where k is the reaction rate, σ is a Hammett constant (or other electronic parameter), E_HOMO is the HOMO energy, and c₀, c₁, and c₂ are coefficients determined through regression analysis. Such a model would allow for the prediction of the reactivity of other substituted phenylhydrazines, including this compound, in similar organic transformations. The insights gained from these theoretical and computational studies are invaluable for designing new synthetic routes and for the targeted synthesis of molecules with desired reactivity profiles.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. While standard one-dimensional (1D) ¹H and ¹³C NMR provide primary information, advanced two-dimensional (2D) techniques are often employed for complete and unambiguous assignment of all proton and carbon signals, especially for substituted aromatic systems.

A combination of 2D NMR experiments is used to establish the precise connectivity and spatial relationships of atoms within the molecule.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal the correlation between the aromatic protons on the benzene (B151609) ring, helping to confirm their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. This allows for the unambiguous assignment of carbon atoms that bear protons (methine and methyl groups).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds). This technique is instrumental in piecing together the molecular skeleton. For instance, it would show correlations from the methyl protons to the C4, C3, and C5 carbons of the aromatic ring, and from the aromatic protons to neighboring carbons, confirming the substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY can provide insights into the preferred conformation of the molecule, for example, by showing spatial proximity between the hydrazine protons and the aromatic proton at the C2 position.

The application of these techniques allows for the complete assignment of the NMR spectra for this compound, as illustrated in the hypothetical data table below.

Table 1: Hypothetical 2D NMR Correlations for this compound Predicted chemical shifts (δ) in ppm. Actual values may vary based on solvent and experimental conditions.

| Atom Position | ¹H δ (ppm) | ¹³C δ (ppm) | COSY Correlations (with ¹H at) | HMBC Correlations (with ¹³C at) |

| -NHNH₂ | ~5.5 (NH), ~3.8 (NH₂) | - | NH₂ | C1 |

| C1 | - | ~145.0 | - | H2, H6, NH |

| C2 | ~7.20 | ~114.0 | H6 | C1, C3, C4, C6 |

| C3 | - | ~112.0 | - | H2, H5, CH₃ |

| C4 | - | ~130.0 | - | H2, H5, H6, CH₃ |

| C5 | ~6.95 | ~132.5 | H6 | C1, C3, C4, CH₃ |

| C6 | ~7.15 | ~129.0 | H2, H5 | C1, C2, C4 |

| -CH₃ | ~2.25 | ~20.0 | - | C3, C4, C5 |

Dynamic NMR (DNMR) is used to study chemical processes that occur on the same timescale as the NMR experiment, such as conformational changes. For this compound, a key area of study would be the restricted rotation around the C1-N bond. Due to potential steric hindrance and electronic effects, the rotation of the hydrazine group relative to the aromatic ring may be slowed.

By acquiring NMR spectra at various temperatures, researchers can observe changes in the line shape of the signals. At low temperatures, where rotation is slow, separate signals for different conformers might be observed. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal. Analysis of these temperature-dependent spectral changes allows for the calculation of the energy barrier (activation energy) for the rotational process. Such studies provide critical information on the molecule's flexibility and its preferred three-dimensional structure in solution researchgate.net.

Mass Spectrometry (MS) for Structural Confirmation and Reaction Monitoring

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is routinely used to confirm the molecular weight of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This accuracy allows for the determination of the elemental composition and the unambiguous confirmation of the molecular formula. For this compound, HRMS is essential to distinguish its formula (C₇H₉BrN₂) from other possible combinations of atoms that might have a similar nominal mass. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks (M+ and M+2) of nearly equal intensity. This technique is standard for the unambiguous characterization of newly synthesized hydrazine derivatives acs.orgacs.org.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₉BrN₂ |

| Calculated Exact Mass ([M]⁺ for ⁷⁹Br) | 200.0003 |

| Calculated Exact Mass ([M+2]⁺ for ⁸¹Br) | 201.9983 |

| Observed m/z | A value matching the calculated mass to <5 ppm error |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. This process provides detailed structural information by revealing the molecule's weakest bonds and stable fragments.

For this compound, the molecular ion would be selected and fragmented. The resulting fragmentation pattern would be characteristic of its structure. Common fragmentation pathways would include the loss of the hydrazine moiety or parts of it, and cleavage of the bromine atom. Analyzing these fragments helps to confirm the connectivity of the atoms.

Table 3: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Putative Fragment Structure |

| 200/202 | NH₂ | 185/187 | [Br-C₆H₃(CH₃)-NH]⁺ |

| 200/202 | N₂H₃ | 170/172 | [Br-C₆H₃(CH₃)]⁺ |

| 200/202 | N₂H₄ | 169/171 | [Br-C₆H₄(CH₃)]⁺ |

| 169/171 | Br | 90 | [C₇H₆]⁺ |

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are fundamental for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

Gas Chromatography (GC): Given the volatility of many hydrazine derivatives, GC is a suitable method for purity analysis and reaction monitoring. In GC, the compound is vaporized and passed through a column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components in a mixture. GC analysis is frequently used to monitor the progress of reactions involving hydrazine derivatives by tracking the consumption of starting materials and the formation of products acs.orgacs.org.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the purification and purity assessment of non-volatile or thermally sensitive compounds. The separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. Different column chemistries (e.g., normal-phase or reverse-phase) can be employed. A UV detector is commonly used with HPLC, as the aromatic ring in this compound absorbs UV light, allowing for its sensitive detection.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used to monitor reaction progress, identify compounds in a mixture, and determine the appropriate solvent system for a larger-scale separation using column chromatography.

The purity of the final compound is often reported as a percentage determined by GC or HPLC analysis, for example, ">97%".

Future Perspectives and Emerging Research Directions

Development of Highly Efficient and Sustainable Catalytic Systems for (3-bromo-4-methylphenyl)hydrazine-Mediated Reactions

A primary goal in modern chemistry is the development of catalytic systems that are not only highly efficient but also environmentally benign. For reactions involving substituted phenylhydrazines like this compound, research is moving towards minimizing waste, reducing reaction times, and utilizing recyclable catalysts.

One promising area is the use of nanocatalysts. For instance, nano TiO2 has been demonstrated as an effective and recyclable catalyst for the synthesis of 2-(substituted phenyl)phthalazin-1(2H)-ones from phthalaldehydic acid and various substituted phenyl hydrazines. jocpr.com This methodology offers significant advantages, including simplicity, short reaction times (20-30 minutes), and high yields (95-98%) under mild reflux conditions in ethanol (B145695). jocpr.com The catalyst can be recovered and reused for several cycles without a significant drop in activity, highlighting its sustainability. jocpr.com Similarly, nano-ZnO has been used for the efficient synthesis of 1,3,5-substituted pyrazole (B372694) derivatives from the condensation of phenylhydrazine (B124118) and ethyl acetoacetate, achieving yields up to 95%. mdpi.com The application of such nanocatalysts to this compound-mediated reactions, such as the Fischer indole (B1671886) synthesis, could offer a green and efficient alternative to traditional acid catalysts. scirp.orgjk-sci.comsemanticscholar.org

Another sustainable approach involves developing catalyst-free reaction protocols. Recent studies have shown that the condensation of very electron-deficient aldehydes with primary amines or hydrazines can proceed rapidly at room temperature in the absence of any catalyst, using water as a co-solvent. nih.govroyalsocietypublishing.org This method shows high functional group tolerance and excellent efficiency. nih.govroyalsocietypublishing.org Exploring the scope of such catalyst-free conditions for reactions with this compound could significantly improve the sustainability of processes like hydrazone formation. researchgate.net

Table 1: Effect of Nano TiO2 Catalyst Loading on Product Yield This table illustrates the impact of catalyst concentration on the synthesis of 2-(phenyl)phthalazin-1(2H)-one, a reaction analogous to those involving this compound.

| Entry | Catalyst Load (mol %) | Yield (%) |

|---|---|---|

| 1 | 50 | 98 |

| 2 | 40 | 98 |

| 3 | 30 | 98 |

| 4 | 20 | 98 |

| 5 | 10 | 98 |

| 6 | 5 | 86 |

Data sourced from a study on substituted phenyl hydrazines. jocpr.com

Exploration of Asymmetric Synthesis Utilizing this compound as a Chiral Auxiliary or Precursor

Asymmetric synthesis, which selectively produces one enantiomer of a chiral molecule, is crucial in the pharmaceutical industry. Chiral auxiliaries are stereogenic groups temporarily incorporated into a compound to control the stereochemical outcome of a reaction. wikipedia.org Hydrazine (B178648) derivatives have been successfully employed as precursors for such auxiliaries. google.comscispace.com

While this compound itself is not chiral, it can serve as a valuable precursor for creating chiral hydrazine auxiliaries. For example, chiral N-amino cyclic carbamates (ACCs) have been shown to be highly effective auxiliaries for the asymmetric α-alkylation of ketones. researchgate.net These auxiliaries are synthesized from hydrazines and can direct reactions to produce products with excellent stereoselectivity. researchgate.net Similarly, polymer-supported hydrazine auxiliaries have been used for the asymmetric synthesis of α-primary amines, achieving enantiomeric excesses (ee's) between 50 and 86%. scispace.com The synthesis of a chiral auxiliary derived from this compound could provide a new tool for controlling stereochemistry, with the bromo- and methyl-substituted phenyl group potentially influencing the steric and electronic environment to achieve high levels of asymmetric induction.

The development of catalytic asymmetric cycloaddition reactions also represents a key area. The [3+2] cycloaddition of hydrazones with alkenes is a powerful strategy for constructing optically active pyrazolidines. chim.it By generating a chiral hydrazone from this compound and a suitable chiral ketone or aldehyde, or by using a chiral catalyst, it would be possible to access enantioenriched heterocyclic structures.

Integration of this compound Chemistry into Automated Synthesis Platforms

The demand for rapid synthesis and screening of new molecules, particularly in drug discovery, has driven the development of automated synthesis platforms. uni-halle.de These systems, which often integrate flow chemistry and solid-phase synthesis (SPS), allow for the on-demand production of compound libraries with minimal manual intervention. nih.govacs.org

The chemistry of this compound is well-suited for integration into these platforms. Reactions such as hydrazone formation, Fischer indole synthesis, and pyrazole synthesis are fundamental transformations that can be adapted to flow reactors. msu.eduthieme-connect.de For instance, a flow chemistry approach has been used to couple acid chlorides with terminal alkynes, followed by an in-line purification step to scavenge excess reagents, before direct downstream coupling with hydrazines to form pyrazoles. thieme-connect.de

A notable example is the automated synthesis of the drug prexasertib, which was achieved using a six-step protocol combining SPS and flow chemistry. nih.gov The synthesis involves key steps such as a hydrazine condensation. nih.gov A building block like this compound could easily be incorporated into such a workflow by simply switching the stock reagents, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. nih.govresearchgate.net The use of apparatus designed for multiple simultaneous syntheses further facilitates this high-throughput approach. google.com

Discovery of Novel Reactivity Patterns and Unprecedented Synthetic Transformations

Research into substituted phenylhydrazines continues to uncover novel reactivity beyond their traditional roles in reactions like the Fischer indole synthesis. researchgate.net These new transformations open up possibilities for synthesizing complex molecules from simple precursors.

One area of emerging interest is the photoinduced cleavage of N-N bonds. A catalytic system using visible light has been shown to be effective for the N-N bond cleavage of various N,N-disubstituted hydrazine derivatives, providing a pathway to secondary aromatic amines. nih.gov Applying this photochemistry to derivatives of this compound could offer a mild and selective method for generating novel amine structures.

Titanium-catalyzed reactions have also revealed new reactivity patterns. For example, Ti-catalyzed 1,2-diamination of alkynes using 1,1-disubstituted hydrazines has been reported. nih.gov This reaction is sensitive to the steric and electronic nature of the hydrazine substituents. nih.gov Furthermore, titanium complexes catalyze the multicomponent coupling reaction of 1,1-disubstituted hydrazines, alkynes, and isonitriles, a process known as iminohydrazination. msu.edu Investigating the behavior of this compound in these advanced, metal-catalyzed transformations could lead to unprecedented synthetic routes for complex nitrogen-containing compounds. The electronic properties imparted by the bromine atom and methyl group could significantly influence the selectivity and efficiency of these reactions. nih.govacs.org

Computational Design of Enhanced this compound-Based Reagents

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, guiding the design of new and improved reagents. uni-halle.de Methods like Density Functional Theory (DFT) are used to study the geometric and electronic properties of molecules, such as hydrazone derivatives, to correlate their structure with their activity. scirp.orgnanochemres.org

For this compound, computational studies can be employed to:

Predict Reactivity: By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, and hardness, researchers can predict the reactivity of the molecule and its derivatives in various transformations. scirp.orgnanochemres.org This information is crucial for designing more effective reagents for specific synthetic targets.

Design Novel Catalysts: Computational docking studies can model the interaction between a this compound-derived ligand and a metal center or enzyme active site. nih.govresearchgate.net This allows for the rational design of catalysts or inhibitors with enhanced selectivity and efficiency. nih.govnih.gov For example, studies have used computational methods to examine the interaction of hydrazide derivatives with mycobacterial enzymes to design novel antitubercular agents. nih.gov

Elucidate Reaction Mechanisms: Theoretical calculations can help to understand complex reaction mechanisms, such as the tautomeric forms of hydrazine derivatives or the intermediates in catalytic cycles. acs.org This fundamental understanding is key to optimizing reaction conditions and developing new transformations.

By combining theoretical predictions with experimental validation, chemists can accelerate the discovery of enhanced reagents based on the this compound scaffold for a wide range of applications. nanochemres.orgresearchgate.net

Table 2: Key Computational Parameters for Reagent Design This table outlines important electronic parameters calculated via computational methods to predict the stability and reactivity of hydrazine derivatives. scirp.orgnanochemres.org

| Parameter | Symbol | Significance in Reagent Design |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons (nucleophilicity). |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Electronegativity | χ | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness | η | Measures resistance to change in electron distribution; related to stability. |

| Electrophilicity Index | ω | Quantifies the global electrophilic nature of a molecule. |

Q & A

Q. What are the optimal synthetic routes for preparing (3-bromo-4-methylphenyl)hydrazine, and how can purity be validated?

Methodological Answer: The synthesis of arylhydrazines typically involves diazotization of the corresponding aniline derivative followed by reduction. For brominated analogs like this compound, intermediates such as 3-bromo-4-methylaniline can be diazotized with NaNO₂/HCl and reduced using SnCl₂ or Na₂S₂O₄. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) is critical. Purity can be validated via:

Q. How can crystallographic data for this compound derivatives be obtained and refined?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystal growth : Slow evaporation from DMSO or DMF solutions under inert conditions.

- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure refinement : Employ SHELX software (e.g., SHELXL for refinement) to model hydrogen bonding and Br/Methyl interactions. Validate with R-factors (< 5%) and residual electron density maps .

Q. What spectroscopic techniques are most effective for characterizing hydrazine derivatives?

Methodological Answer:

- IR spectroscopy : Confirm N–H stretches (3200–3400 cm⁻¹) and C–Br vibrations (500–600 cm⁻¹).

- UV-Vis : Detect π→π* transitions in aromatic systems (λ ~ 250–300 nm) and n→π* transitions in hydrazine groups (λ ~ 300–350 nm).

- Mass spectrometry (ESI-TOF) : Identify molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of Br or CH₃ groups) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic applications?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (HOMO/LUMO) and electrophilic/nucleophilic sites.

- Reaction pathway modeling : Simulate hydrazine-catalyzed mechanisms (e.g., carbonyl-olefin metathesis) using Gaussian or ORCA. Key parameters include activation barriers (~20–30 kcal/mol for cycloreversion steps) and transition-state geometries .

Q. What strategies resolve contradictions in kinetic data for hydrazine decomposition studies?

Methodological Answer:

- Isothermal batch reactor experiments : Monitor H₂/N₂ gas evolution using mass spectrometry under controlled T (50–150°C) and pH (8–12).

- Kinetic modeling : Fit data to Langmuir-Hinshelwood or Eley-Rideal mechanisms. Address discrepancies (e.g., variable activation energies) by testing catalyst supports (e.g., Al₂O₃ vs. CeO₂) and hydrazine concentrations (0.1–1.0 M) .

Q. How can this compound derivatives be optimized for pharmacological activity?

Methodological Answer:

- Structure-activity relationship (SAR) studies : Synthesize analogs with varied substituents (e.g., Cl, F, NO₂) and assess cytotoxicity via MTT assays.

- In vivo models : Use DMH-induced colon carcinogenesis in rodents (e.g., Wistar rats) to evaluate chemopreventive efficacy. Measure biomarkers like NF-κB, COX-2, and Nrf-2 pathways via immunohistochemistry .

Q. What experimental designs mitigate challenges in hydrazine stability during long-term storage?

Methodological Answer:

- Stabilization protocols : Store under argon at –20°C in amber vials. Add antioxidants (e.g., BHT at 0.1% w/w) or chelating agents (EDTA) to inhibit oxidative degradation.

- Stability assays : Monitor decomposition via HPLC every 30 days; quantify hydrazine loss using permanganate titration (absorbance at 526 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.